molecular formula C12H14O6 B13565504 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

Cat. No.: B13565504
M. Wt: 254.24 g/mol
InChI Key: HQBJEVWUYDHHJR-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C12H14O6 It is a derivative of benzoic acid, characterized by the presence of methoxy groups and a methoxy-oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxybenzoic acid.

    Methoxy-oxoethyl Substitution:

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid involves its interaction with molecular targets and pathways. The methoxy and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Similar in structure but lacks the methoxy-oxoethyl group.

    4,5-Dimethoxysalicylic acid: Contains hydroxyl and methoxy groups but differs in the position and type of substituents.

    Methyl 2,4-dimethoxy-6-methylbenzoate: A methyl ester derivative with different functional groups.

Uniqueness

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid is unique due to the presence of both methoxy and methoxy-oxoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C12H14O6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3,(H,14,15)

InChI Key

HQBJEVWUYDHHJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)C(=O)O)OC

Origin of Product

United States

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